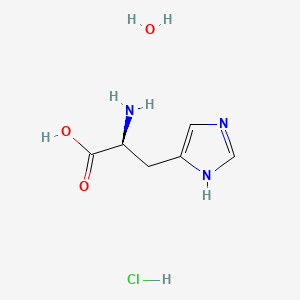

L-Histidine monohydrochloride monohydrate

描述

化合物 H-His-OH.HCl.H2O L-组氨酸一盐酸盐一水合物 , 是必需氨基酸 L-组氨酸的衍生物。它广泛应用于科学研究和各种工业应用。 该化合物为白色至灰白色结晶粉末,易溶于水 .

作用机制

L-组氨酸一盐酸盐一水合物主要通过其作为组胺和其他生物活性化合物前体的作用发挥作用。组氨酸中的咪唑环可以参与各种生化反应,包括充当质子供体或受体。 这种性质在酶催化和蛋白质结构稳定中至关重要 .

生化分析

Biochemical Properties

L-Histidine hydrochloride hydrate plays a crucial role in biochemical reactions, particularly in protein synthesis and metabolism. It is involved in the one-carbon unit metabolism and is associated with protein methylation. L-Histidine hydrochloride hydrate is a part of hemoglobin structure and function and is a component of dipeptides with antioxidative properties . It serves as a precursor for the formation of histamine, which is associated with allergic responses . The compound interacts with enzymes such as histidine decarboxylase, which converts L-histidine into histamine, and histidine ammonia-lyase, which catalyzes the deamination of histidine to urocanate . These interactions are essential for various physiological processes, including immune response and neurotransmission.

Cellular Effects

L-Histidine hydrochloride hydrate has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. The compound is vital for the production of histamine, a chemical necessary for digestion, breathing, immunity, and the nervous system’s key neurotransmitters . L-Histidine hydrochloride hydrate also plays a role in protecting the body’s nerves by contributing to the formation of myelin sheaths, which are protective layers surrounding the body’s nerves . Additionally, it is crucial for making white blood cells, thereby maintaining a healthy immune system and controlling inflammation .

Molecular Mechanism

The mechanism of action of L-Histidine hydrochloride hydrate involves several molecular interactions. It acts as a reversible inhibitor of protein biosynthesis, evoking disparate responses from non-tumorigenic and tumorigenic cells in culture . L-Histidine hydrochloride hydrate binds to various biomolecules, including enzymes and proteins, influencing their activity. For instance, it serves as a precursor for histamine production through the decarboxylation of L-histidine by histidine decarboxylase . This process is crucial for the regulation of immune responses and neurotransmission. Additionally, L-Histidine hydrochloride hydrate is involved in protein methylation, which affects gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Histidine hydrochloride hydrate can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. L-Histidine hydrochloride hydrate is known to be stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that the compound can influence the growth rate, structural, optical, electrical, and mechanical behavior of crystals when used as a dopant . These findings suggest that L-Histidine hydrochloride hydrate can have lasting effects on cellular processes and experimental outcomes.

Dosage Effects in Animal Models

The effects of L-Histidine hydrochloride hydrate vary with different dosages in animal models. Histidine supplementation has been shown to increase food intake in rats and provide neuroprotection at an early stage . Excessive histidine supplementation can lead to growth retardation and metabolic dysfunction in most species . In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong antioxidant effects . These studies highlight the importance of dosage in determining the compound’s effects and potential toxicity.

Metabolic Pathways

L-Histidine hydrochloride hydrate is involved in several metabolic pathways. It can be methylated to either 1-methyl or 3-methyl histidine or converted to imidazole-pyruvic acid by transaminase, which produces imidazole-lactic acid by reduction . The compound is also a precursor for the formation of histamine, which plays a crucial role in immune responses and neurotransmission . Additionally, L-Histidine hydrochloride hydrate is involved in the one-carbon unit metabolism and protein methylation, affecting various physiological processes .

Transport and Distribution

The transport and distribution of L-Histidine hydrochloride hydrate within cells and tissues involve several mechanisms. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, L-Histidine hydrochloride hydrate can be localized to different cellular compartments, depending on its interactions with other biomolecules . The distribution of the compound within tissues is influenced by its solubility and binding affinity to various proteins and enzymes .

Subcellular Localization

L-Histidine hydrochloride hydrate is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . For example, L-Histidine hydrochloride hydrate can be found in the cytoplasm, where it participates in protein synthesis and metabolism. Additionally, it may be localized to the nucleus, where it influences gene expression and cellular function .

准备方法

合成路线和反应条件: L-组氨酸一盐酸盐一水合物可以通过使 L-组氨酸与盐酸反应来合成。该反应通常涉及将 L-组氨酸溶解在水中,然后加入盐酸以形成盐酸盐。 然后蒸发溶液以获得结晶一水合物形式 .

工业生产方法: 在工业环境中,L-组氨酸一盐酸盐一水合物的生产遵循类似的原理,但规模更大。 该过程涉及将盐酸以受控的方式加入到 L-组氨酸水溶液中,然后结晶和干燥以获得最终产品 .

化学反应分析

反应类型:

常用试剂和条件:

盐酸: 用于该化合物的合成。

水: 反应的溶剂。

亲核试剂: 用于取代反应。

主要产物:

L-组氨酸: 可以从盐酸盐中再生。

取代的组氨酸衍生物: 通过取代反应形成.

科学研究应用

化学:

生物学:

医学:

工业:

相似化合物的比较

类似化合物:

L-组氨酸: 母体氨基酸。

组氨酸盐酸盐: 组氨酸盐的另一种形式。

组氨酸衍生物: 各种取代的组氨酸化合物.

独特性: L-组氨酸一盐酸盐一水合物因其在水中的高溶解度及其在科学研究和工业应用中的特定用途而独具特色。 其形成稳定晶体结构的能力使其在各种配方中具有价值 .

属性

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208089 | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5934-29-2 | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, hydrochloride, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X573657P6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of LHHC?

A1: L-Histidine Hydrochloride Monohydrate has the molecular formula C6H9N3O2·HCl·H2O and a molecular weight of 209.63 g/mol. []

Q2: Are there spectroscopic techniques used to characterize LHHC?

A2: Yes, several spectroscopic techniques have been employed to study LHHC. These include Raman spectroscopy [, , ], Infrared (IR) spectroscopy [, ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], UV-Vis spectroscopy [, , , ], and Electron Paramagnetic Resonance (EPR) spectroscopy [, , , , , , ]. These techniques provide information about the crystal structure, vibrational modes, electronic properties, and interactions with other molecules. [, , , , , , , , , , , , , , , , , , ]

Q3: Does temperature affect the structure of LHHC?

A3: Research using Raman spectroscopy indicates that LHHC undergoes a structural phase transition between 140 K and 110 K. Further spectral changes suggest another possible transition between 80 K and 60 K. [] This highlights the impact of temperature on the compound's structural integrity.

Q4: How does pressure impact LHHC?

A4: Studies using high-pressure Raman spectroscopy reveal that pressure significantly affects the hydrogen bond vibrations within LHHC crystals. [] This suggests a potential influence on its structural stability and intermolecular interactions under high-pressure conditions.

Q5: What is the significance of the piezoelectric coefficients of LHHC?

A5: Piezoelectric coefficients, determined through synchrotron x-ray Renninger scanning, provide insights into the material's ability to generate an electric charge in response to applied mechanical stress. In the case of LHHC, these coefficients (d14 = 2.25(9) × 10−10 C N−1, d25 = 4.1(5) × 10−11 C N−1 and d36 = 2.3(2) × 10−10 C N−1) suggest potential applications in sensors and actuators. []

Q6: Can LHHC be used in nonlinear optical (NLO) applications?

A6: Yes, research suggests that LHHC exhibits nonlinear optical (NLO) properties. [, , , , , ] Its second harmonic generation (SHG) efficiency has been found to be higher than that of potassium dihydrogen phosphate (KDP), a standard NLO material. [] This makes LHHC a potential candidate for applications in optoelectronics and laser technology.

Q7: How does LHHC affect the stability of intravenous fat emulsions?

A7: L-Histidine monohydrochloride monohydrate has been investigated as an additive to intravenous fat emulsions. Studies indicate that it does not significantly alter the particle size distribution of the emulsion for up to 7 days. The emulsion remained stable, with a zeta potential ranging from -30 to -60 mV. []

Q8: Does LHHC interact with reactive dyes, and what are the implications?

A8: Research indicates that this compound can significantly impact the photo-fading of reactive dyes on cellulose, particularly those with azo and Cu-complex azo chromophores. [] This interaction is influenced by the pH of the solution and highlights the importance of considering LHHC's presence in textile applications where dye stability is crucial.

Q9: How is computational chemistry used in LHHC research?

A9: Computational methods, specifically density functional theory (DFT) calculations, have been employed to predict the 1H NMR chemical shielding tensors of LHHC. [] This provides valuable information about the electronic environment of the hydrogen atoms within the molecule, which can be correlated with experimental NMR data.

Q10: What is the effect of L-histidine supplementation on muscle carnosine levels in humans?

A11: Studies have shown that, unlike in some animals, supplementing with L-histidine alone does not increase muscle carnosine levels in humans. This suggests that beta-alanine, not L-histidine, is the rate-limiting factor in carnosine synthesis for humans. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Methylamino)sulphonyl]benzoic acid](/img/structure/B1295684.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)

![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)